2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride
Description
Properties
IUPAC Name |
2-(dimethylamino)-4-(piperidin-4-ylmethyl)-1H-pyrimidin-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O.2ClH/c1-16(2)12-14-10(8-11(17)15-12)7-9-3-5-13-6-4-9;;/h8-9,13H,3-7H2,1-2H3,(H,14,15,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRXXSQVWIFFMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=O)N1)CC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.
- Chemical Formula : C₁₂H₂₂Cl₂N₄O
- Molecular Weight : 295.24 g/mol
- CAS Number : 2109294-73-5
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling and metabolic pathways. The presence of the piperidine and dimethylamino groups enhances its pharmacological profile by improving solubility and bioavailability.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. Notably, derivatives containing piperidine rings have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of various piperidine derivatives, revealing that compounds similar to 2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol | 0.0039 - 0.025 | S. aureus, E. coli |
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against pathogens such as Candida albicans. The mechanism likely involves disruption of cell membrane integrity or inhibition of fungal cell wall synthesis.
Research Findings on Antifungal Activity
A comparative study on pyrimidine derivatives indicated that compounds structurally related to 2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol exhibited antifungal activity with MIC values ranging from 16.69 to 78.23 µM against C. albicans .
| Compound | MIC (µM) | Target Fungi |
|---|---|---|
| 2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol | 16.69 - 78.23 | C. albicans |
Anticancer Potential
Emerging evidence suggests that this compound may possess anticancer properties, particularly through the inhibition of specific cancer-related pathways.
Case Study: Anticancer Activity
In vitro studies have demonstrated that similar piperidine derivatives can induce apoptosis in cancer cell lines by modulating the NF-kB signaling pathway, which is crucial for cell survival and proliferation . The structure–activity relationship (SAR) analysis indicates that modifications in the piperidine ring can significantly enhance cytotoxicity against various cancer types.
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Piperidine derivative | FaDu hypopharyngeal tumor | <10 |
| Reference drug (Bleomycin) | FaDu hypopharyngeal tumor | ~15 |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below based on substituents, molecular features, and functional attributes:
Key Observations:
- Piperidine vs.
- Salt Forms : Dihydrochloride salts (common in analogs like TAS-103) improve aqueous solubility, critical for in vivo applications .
Pharmacological and Reactivity Comparisons
Reactivity of Dimethylamino-Containing Compounds
- Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate: Ethyl 4-(dimethylamino) benzoate demonstrates higher reactivity and better physical properties in resin formulations compared to methacrylate derivatives, highlighting the influence of backbone rigidity and substituent position .
- Target Compound vs.
Preparation Methods
Synthesis of Pyrimidin-4-ol Intermediate
The initial step involves the synthesis of the pyrimidin-4-ol scaffold, often achieved by cyclization reactions involving amidines or guanidine derivatives with β-dicarbonyl compounds or their equivalents.
- A common approach includes the reaction of 2-chloro-4-hydroxypyrimidine derivatives with nucleophilic reagents to install the desired substituents.
- For example, 2-(prop-2-yn-1-ylthio)pyrimidin-4-ol has been synthesized by reacting appropriate precursors under reflux conditions in polar solvents like ethanol, followed by purification steps involving bicarbonate washes and organic extractions.
Introduction of the Dimethylamino Group at Position 2
- The 2-position substitution is typically achieved by nucleophilic aromatic substitution (SNAr) of a 2-chloropyrimidine intermediate with dimethylamine.
- This reaction is facilitated by the electron-deficient nature of the pyrimidine ring, allowing displacement of the chlorine atom by the dimethylamino nucleophile under mild heating.
- The reaction solvent is often a polar aprotic medium such as DMF or DMSO, and reaction progress is monitored by thin-layer chromatography (TLC).
Installation of the Piperidin-4-ylmethyl Group at Position 6
- The 6-position functionalization involves substitution with a piperidin-4-ylmethyl moiety.
- This can be achieved by reacting the 6-chloropyrimidine intermediate with piperidin-4-ylmethanol or piperidin-4-ylmethylamine derivatives under basic conditions.
- The reaction may require activation of the leaving group or use of coupling agents to facilitate the bond formation.
- Alternatively, reductive amination of a 6-formylpyrimidine intermediate with piperidin-4-ylmethylamine has been reported to yield the desired substitution.
Formation of the Dihydrochloride Salt
- The free base of 2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or isopropanol.
- This salt formation improves the compound's stability, crystallinity, and aqueous solubility, which are critical for pharmaceutical applications.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclization to pyrimidin-4-ol | Amidines + β-dicarbonyl compounds | Ethanol/DMF | Reflux (~50-80 °C) | 70-85 | Purification by extraction and washing |
| 2 | SNAr substitution (2-chloropyrimidine to 2-dimethylamino) | Dimethylamine, base (e.g., K2CO3) | DMF/DMSO | 60-100 °C | 65-80 | Monitored by TLC |
| 3 | Nucleophilic substitution or reductive amination at 6-position | Piperidin-4-ylmethylamine or alcohol, coupling agents | DMF/MeOH | Room temp to reflux | 60-75 | Requires careful pH control |
| 4 | Salt formation | HCl gas or HCl in solvent | Ethanol/Isopropanol | Room temperature | Quantitative | Crystallization from solvent |
Analytical and Purification Techniques
- Monitoring: Reaction progress is typically monitored by TLC using solvent systems such as ethyl acetate/hexane mixtures.
- Purification: Crude products are purified by washing with bicarbonate solutions, ethanol, and diethyl ether to remove impurities.
- Characterization: Final compounds are characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
- Salt confirmation: The dihydrochloride salt formation is confirmed by melting point determination and titration.
Summary Table of Preparation Steps
| Step | Intermediate/Product | Key Reaction | Conditions | Yield Range (%) |
|---|---|---|---|---|
| 1 | Pyrimidin-4-ol core | Cyclization | Reflux in ethanol/DMF | 70-85 |
| 2 | 2-(Dimethylamino)pyrimidin-4-ol | SNAr substitution with dimethylamine | 60-100 °C in DMF/DMSO | 65-80 |
| 3 | 2-(Dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol | Nucleophilic substitution or reductive amination | Room temp to reflux | 60-75 |
| 4 | Dihydrochloride salt | Acid-base reaction with HCl | Room temp in ethanol | Quantitative |
Q & A
Q. What are the recommended methods for synthesizing and purifying 2-(dimethylamino)-6-(piperidin-4-ylmethyl)pyrimidin-4-ol dihydrochloride?
Methodological Answer:
- Synthesis : Use multi-step organic reactions, such as nucleophilic substitution or reductive amination, to assemble the pyrimidine and piperidine moieties. For example, coupling 6-(piperidin-4-ylmethyl)pyrimidin-4-ol intermediates with dimethylamine derivatives under controlled pH and temperature (analogous to methods in and ).
- Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients). Monitor purity via HPLC (≥98% purity threshold recommended) .
- Salt Formation : React the free base with hydrochloric acid in anhydrous ethanol to form the dihydrochloride salt, followed by lyophilization for stability .
Q. How should researchers characterize the structural identity and purity of this compound?
Methodological Answer:
- Structural Confirmation : Use NMR (1H/13C) to verify substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, piperidinyl protons as multiplet signals). Mass spectrometry (ESI-MS) should confirm the molecular ion peak ([M+H]+ expected at m/z ~337.3 for the free base) .
- Purity Analysis : Conduct HPLC with UV detection (λ = 254 nm) and compare retention times against known standards. Use Karl Fischer titration to quantify residual solvents (e.g., <0.5% water) .
- Salt Stoichiometry : Confirm dihydrochloride formation via elemental analysis (C, H, N, Cl) or ion chromatography .
Q. What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .
- Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and neutralize residual acid with sodium bicarbonate. Dispose of waste via approved hazardous chemical protocols .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent decomposition .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or biological interactions of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA is recommended .
- Molecular Dynamics (MD) : Simulate binding affinities to biological targets (e.g., kinases or GPCRs) using tools like GROMACS. Focus on the piperidine-methylpyrimidine scaffold’s conformational flexibility .
- ADMET Prediction : Apply tools like SwissADME to estimate solubility, permeability, and metabolic stability. Cross-validate with experimental data (e.g., hepatic microsome assays) .
Q. What strategies address discrepancies in biological activity data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers. Control for variables like cell line heterogeneity or assay conditions .
- Dose-Response Reproducibility : Repeat assays under standardized conditions (fixed pH, temperature, and solvent composition). Use reference compounds (e.g., staurosporine for kinase inhibition) as internal controls .
- Mechanistic Studies : Employ CRISPR-edited cell lines or isotopic labeling (e.g., 14C-tagged compounds) to confirm target engagement and rule off-target effects .
Q. How can statistical experimental design optimize reaction conditions for scaled-up synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to test variables: temperature (40–80°C), catalyst loading (5–15 mol%), and reaction time (12–48 hrs). Analyze interactions via response surface methodology .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters dynamically .
- Scale-Up Challenges : Address mixing inefficiencies (e.g., switch from batch to flow reactors) and heat transfer limitations (jacketed reactors with precise temperature control) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
